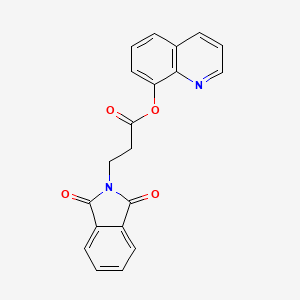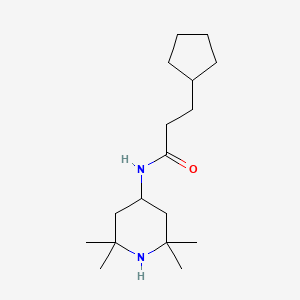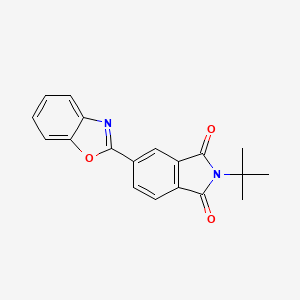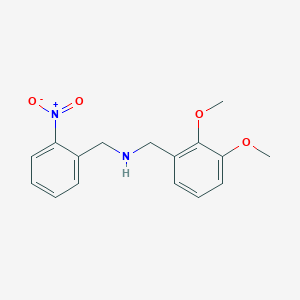![molecular formula C12H8N2O3 B5795550 [(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile is a chemical compound with a complex structure that has been of great interest to scientists due to its potential applications in scientific research. This compound is also known as MMDA-2, and it belongs to the family of phenethylamines. MMDA-2 is a potent psychedelic drug that has been used in research studies to investigate its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of MMDA-2 is complex and not fully understood. However, studies have shown that MMDA-2 activates serotonin receptors in the brain, specifically the 5-HT2A receptor. This activation leads to changes in brain function and altered states of consciousness. MMDA-2 has also been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MMDA-2 has been shown to have a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. MMDA-2 also alters brain function, leading to altered states of consciousness, changes in perception, and altered emotional states. These effects are believed to be mediated by the activation of serotonin and dopamine receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MMDA-2 has several advantages and limitations for lab experiments. One advantage is its potency, which allows for smaller doses to be used in experiments. MMDA-2 is also relatively stable, which makes it easier to handle and store. However, one limitation is its psychoactive effects, which can make it difficult to conduct experiments that require participants to remain alert and focused. Another limitation is the complexity of its synthesis, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on MMDA-2. One direction is the investigation of its potential applications in the treatment of mental health disorders such as depression and anxiety. Another direction is the investigation of its mechanism of action and its interactions with other neurotransmitters in the brain. Additionally, research could focus on developing new synthesis methods for MMDA-2 that are more efficient and cost-effective. Finally, further research could explore the potential applications of MMDA-2 in other fields such as neuroscience and pharmacology.
Méthodes De Synthèse
The synthesis of [(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile is a complex process that involves several steps. The synthesis starts with the reaction of 3,4-methylenedioxyphenylacetone with malononitrile in the presence of a catalyst such as sodium ethoxide. The resulting product is then subjected to a series of reactions that lead to the formation of MMDA-2. The synthesis of MMDA-2 is a challenging process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MMDA-2 has been used in scientific research to investigate its potential applications in various fields. One of the main areas of research has been the investigation of its mechanism of action. MMDA-2 is a potent psychedelic drug that has been shown to activate serotonin receptors in the brain. This activation leads to changes in brain function and altered states of consciousness. MMDA-2 has also been studied for its potential applications in the treatment of mental health disorders such as depression and anxiety.
Propriétés
IUPAC Name |
2-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-15-10-3-8(2-9(5-13)6-14)4-11-12(10)17-7-16-11/h2-4H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSIGYGWOOWKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)

![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)